4-Methyl-2-(1-piperazinyl)pyrimidine
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Overview
Description
4-Methyl-2-(1-piperazinyl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a methyl group at the 4-position and a piperazine ring at the 2-position
Mechanism of Action
Target of Action
4-Methyl-2-(1-piperazinyl)pyrimidine, also known as 1-(2-Pyrimidyl)piperazine, is a piperazine-based derivative . It is a metabolite of buspirone , a medication primarily used for treating anxiety disorders
Mode of Action
It is known to be used as a derivatization reagent for the carboxyl groups on peptides . This suggests that it may interact with its targets by modifying their structure, potentially altering their function.
Biochemical Pathways
Given its role as a derivatization reagent for peptides , it may be involved in the modification of proteins and potentially influence various biochemical pathways associated with these proteins.
Result of Action
As a derivatization reagent for peptides , it may alter the structure and function of proteins, potentially leading to various cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(1-piperazinyl)pyrimidine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt.
Industrial Production Methods
Industrial production methods for this compound often involve parallel solid-phase synthesis and photocatalytic synthesis . These methods are advantageous due to their scalability and efficiency in producing large quantities of the compound.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(1-piperazinyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen functionalities into the molecule.
Reduction: Reduction reactions often employ reducing agents to remove oxygen functionalities or introduce hydrogen atoms.
Substitution: This compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group on the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrimidines .
Scientific Research Applications
4-Methyl-2-(1-piperazinyl)pyrimidine has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
1-(2-Pyrimidyl)piperazine: This compound is structurally similar but lacks the methyl group at the 4-position.
1-(4-Pyridyl)piperazine: Similar in structure but contains a pyridyl group instead of a pyrimidyl group.
1-(1-Methyl-4-piperidinyl)piperazine: Features a piperidinyl group instead of a pyrimidyl group.
Uniqueness
4-Methyl-2-(1-piperazinyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methyl and piperazine groups enhances its potential as a versatile scaffold in drug design and development .
Properties
IUPAC Name |
4-methyl-2-piperazin-1-ylpyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4/c1-8-2-3-11-9(12-8)13-6-4-10-5-7-13/h2-3,10H,4-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMFLDCBHGGRGNY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)N2CCNCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50435969 |
Source
|
Record name | 4-methyl-2-(1-piperazinyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50435969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59215-36-0 |
Source
|
Record name | 4-Methyl-2-(1-piperazinyl)pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59215-36-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-methyl-2-(1-piperazinyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50435969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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